4-Quinazolinamine, N-(1-ethyl-3-piperidinyl)-6-iodo-2-(trifluoromethyl)-
Overview
Description
PD159790 is a small molecule drug that acts as a selective inhibitor of endothelin-converting enzyme 1 (ECE-1). It was initially developed by Pfizer Inc. and is primarily used in the field of cardiovascular diseases. The molecular formula of PD159790 is C16H18F3IN4, and it has a unique structure that allows it to effectively inhibit the activity of ECE-1 .
Preparation Methods
The synthesis of PD159790 involves several steps, including the formation of the quinazoline core and the introduction of various substituents. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods for PD159790 are not widely documented, but they likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings .
Chemical Reactions Analysis
PD159790 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of PD159790 can lead to the formation of quinazoline derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
PD159790 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the activity of ECE-1 and its role in various biochemical pathways. In biology, PD159790 is used to investigate the effects of ECE-1 inhibition on cellular processes and signaling pathways. In medicine, PD159790 has potential therapeutic applications in the treatment of cardiovascular diseases, where it can help to reduce blood pressure and improve vascular function. In industry, PD159790 is used in the development of new drugs and therapeutic agents .
Mechanism of Action
PD159790 exerts its effects by selectively inhibiting the activity of ECE-1, an enzyme that is responsible for the conversion of big endothelin-1 to endothelin-1, a potent vasoconstrictor. By inhibiting ECE-1, PD159790 reduces the production of endothelin-1, leading to vasodilation and improved blood flow. The molecular targets of PD159790 include the active site of ECE-1, where it binds and prevents the enzyme from catalyzing the conversion of big endothelin-1 .
Comparison with Similar Compounds
PD159790 is unique in its selectivity for ECE-1 compared to other similar compounds. Other ECE-1 inhibitors include phosphoramidon and CGS 35066, but PD159790 has been shown to have higher selectivity and potency. This makes PD159790 a valuable tool for studying the specific role of ECE-1 in various physiological and pathological processes .
Properties
CAS No. |
179598-53-9 |
---|---|
Molecular Formula |
C16H18F3IN4 |
Molecular Weight |
450.24 g/mol |
IUPAC Name |
N-(1-ethylpiperidin-3-yl)-6-iodo-2-(trifluoromethyl)quinazolin-4-amine |
InChI |
InChI=1S/C16H18F3IN4/c1-2-24-7-3-4-11(9-24)21-14-12-8-10(20)5-6-13(12)22-15(23-14)16(17,18)19/h5-6,8,11H,2-4,7,9H2,1H3,(H,21,22,23) |
InChI Key |
IRWWFCJIOHCTMV-UHFFFAOYSA-N |
SMILES |
CCN1CCCC(C1)NC2=NC(=NC3=C2C=C(C=C3)I)C(F)(F)F |
Canonical SMILES |
CCN1CCCC(C1)NC2=NC(=NC3=C2C=C(C=C3)I)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PD159790; PD 159790; PD-159790. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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